Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate is an organic compound with the molecular formula C13H10FNO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.
Amidation: The 4-fluorobenzamido group is introduced through an amidation reaction, where 4-fluorobenzoic acid is reacted with the thiophene derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Methyl 2-(4-fluorobenzamido)thiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluorobenzamido group enhances its binding affinity and specificity towards these targets. The thiophene ring contributes to its electronic properties, facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-fluorobenzamido)thiophene-2-carboxylate: A positional isomer with similar properties but different reactivity.
Methyl 2-(4-chlorobenzamido)thiophene-3-carboxylate: A compound with a chlorine substituent instead of fluorine, affecting its electronic properties and reactivity.
Methyl 2-(4-methylbenzamido)thiophene-3-carboxylate: A compound with a methyl group, influencing its hydrophobicity and biological activity.
Uniqueness
Methyl 2-(4-fluorobenzamido)thiophene-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and binding affinity in biological systems. This makes it a valuable compound for developing new drugs and materials with specific desired properties.
Properties
IUPAC Name |
methyl 2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c1-18-13(17)10-6-7-19-12(10)15-11(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFIWHYCJMOVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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